molecular formula C14H17NO4S B13193306 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid

3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid

Cat. No.: B13193306
M. Wt: 295.36 g/mol
InChI Key: MRCZOSQIMSAGLM-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid is an organic compound with the molecular formula C14H17NO4S It is a derivative of thiolane, a sulfur-containing heterocycle, and features a benzyloxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This is usually achieved through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis, typically using palladium on carbon as a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Palladium on carbon (Pd/C) is used for hydrogenolysis of the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amino derivatives.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes that have active sites capable of binding sulfur-containing molecules.

    Pathways Involved: It may inhibit or modify the activity of enzymes involved in sulfur metabolism or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Similar in structure but lacks the thiolane ring.

    Benzyl 3-{[(benzyloxy)carbonyl]amino}phenyl carbonate: Contains a phenyl group instead of a thiolane ring.

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid is unique due to the presence of the thiolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring sulfur-containing heterocycles.

Properties

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

IUPAC Name

2-methyl-3-(phenylmethoxycarbonylamino)thiolane-3-carboxylic acid

InChI

InChI=1S/C14H17NO4S/c1-10-14(12(16)17,7-8-20-10)15-13(18)19-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,18)(H,16,17)

InChI Key

MRCZOSQIMSAGLM-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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